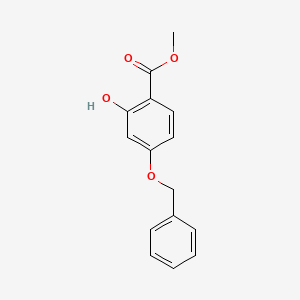

4-(Benciloxi)-2-hidroxibenzoato de metilo

Descripción general

Descripción

“Methyl 4-(benzyloxy)-2-hydroxybenzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “Methyl 4-(benzyloxy)-2-hydroxybenzoate” are not available in the retrieved data .

Aplicaciones Científicas De Investigación

Síntesis de Ligandos de Base de Schiff

4-(Benciloxi)-2-hidroxibenzoato de metilo: se utiliza en la síntesis de ligandos de base de Schiff, que son intermediarios cruciales en la preparación de varios complejos metálicos . Estos complejos se han estudiado por sus posibles aplicaciones en campos como la catálisis, el reconocimiento molecular y como sensores. Los ligandos de base de Schiff derivados de este compuesto se caracterizan por sus sitios donantes ONO, que se coordinan con iones metálicos para formar complejos con diversas propiedades estructurales y funcionales.

Actividad antioxidante

Los complejos metálicos sintetizados utilizando ligandos de base de Schiff derivados de This compound han mostrado una significativa actividad antioxidante in vitro . Estos complejos pueden eliminar los radicales libres, que están implicados en diversas enfermedades y procesos de envejecimiento. Su capacidad para decolorar el DPPH, una solución de color púrpura, indica su potencial como antioxidantes.

Actividad antimicrobiana

La investigación ha demostrado que los complejos metálicos de ligandos de base de Schiff de This compound exhiben actividad antimicrobiana in vitro . Se han probado contra cepas bacterianas como S. aureus, B. subtilis, P. aeruginosa, E. coli y cepas fúngicas como A. niger y C. albicans. Estos complejos podrían conducir al desarrollo de nuevos agentes antimicrobianos.

Estudios de acoplamiento molecular

Los ligandos de base de Schiff y sus complejos metálicos también son objeto de estudios de acoplamiento molecular . Estos estudios ayudan a comprender la interacción entre los ligandos y varios objetivos biológicos, lo cual es esencial para el diseño de fármacos. Por ejemplo, los estudios de acoplamiento con la enzima C. albicans esterol 14-alfa demetilasa brindan información sobre el mecanismo antifúngico de estos compuestos.

Agentes anticancerígenos

This compound: es un precursor en la síntesis de derivados de benzimidazol, que se exploran como posibles agentes anticancerígenos . Estos compuestos se han probado contra líneas celulares cancerosas como pulmón (A549), mama (MDA-MB-231) y próstata (PC3), mostrando resultados prometedores. La presencia de sustituyentes como el grupo –O–CH2– influye significativamente en la actividad anticancerígena.

Síntesis de base de Mannich

Este compuesto también se utiliza en la síntesis de bases de Mannich, que son intermediarios importantes en la síntesis orgánica . Las bases de Mannich derivadas de This compound se han sintetizado y evaluado para diversas actividades biológicas.

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 4-(benzyloxy)-2-hydroxybenzoate is a synthetic compound that has been studied for its potential in various biochemical applications . . It’s worth noting that similar compounds have been shown to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), a protein that plays a crucial role in cell proliferation and survival .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect the egfr signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, benzylic compounds can participate in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .

Pharmacokinetics

Similar compounds have been shown to have good physicochemical properties, suggesting potential bioavailability .

Result of Action

Similar compounds have been shown to have anti-proliferative effects against various cancer cell lines .

Action Environment

It’s worth noting that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of catalysts .

Propiedades

IUPAC Name |

methyl 2-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYPTZODBQEMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279980 | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5427-29-2 | |

| Record name | NSC14990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

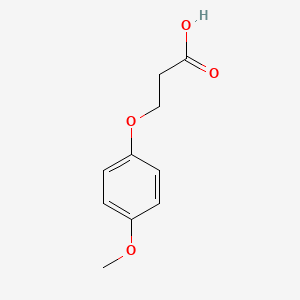

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Methyl 4-(benzyloxy)-2-hydroxybenzoate as revealed by the study?

A1: The study elucidates several key structural features of Methyl 4-(benzyloxy)-2-hydroxybenzoate using crystallography:

- Benzene Ring Orientation: The molecule contains two benzene rings with a dihedral angle of 67.18° between them []. This spatial arrangement is significant as it can influence the molecule's interactions with other molecules.

- Torsion Angle: The Ca—Cm—O—Ca (a = aromatic and m = methylene) torsion angle is 172.6° [], providing insights into the molecule's flexibility and preferred conformation.

- Hydrogen Bonding: An intramolecular O—H⋯O hydrogen bond forms an S(6) ring within the molecule []. This interaction contributes to the molecule's overall stability and shape.

- Crystal Packing: Intermolecular C—H⋯O hydrogen bonds link the molecules, forming zigzag chains along the [] direction in the crystal lattice []. Additionally, C—H⋯π interactions further stabilize the crystal structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)